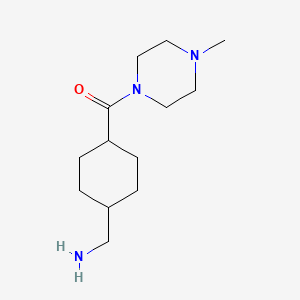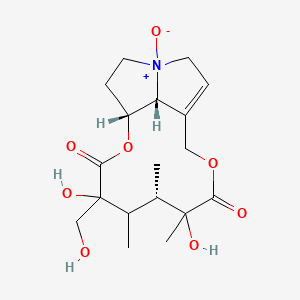
(3-Methyl-1-phenylbutyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-1-phenylbutyl)hydrazine is an organic compound with the molecular formula C11H18N2 It is a hydrazine derivative characterized by the presence of a phenyl group and a methyl group attached to a butyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1-phenylbutyl)hydrazine typically involves the reaction of appropriate hydrazides with aldehydes or ketones. One common method includes the condensation of hydrazine with a suitable aldehyde or ketone in an organic solvent . The reaction conditions often involve moderate temperatures and the use of catalysts to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced techniques such as mechanosynthesis and solid-state melt reactions has been explored to improve efficiency .
化学反应分析
Types of Reactions: (3-Methyl-1-phenylbutyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may produce amines or other reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as methyl iodide, are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学研究应用
(3-Methyl-1-phenylbutyl)hydrazine has several scientific research applications, including:
作用机制
The mechanism of action of (3-Methyl-1-phenylbutyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of hydrazones and other derivatives, which can interact with enzymes and receptors in biological systems .
相似化合物的比较
- (3-Methyl-1-phenylpropyl)hydrazine
- (3-Methyl-1-phenylpentyl)hydrazine
- (3-Methyl-1-phenylhexyl)hydrazine
Comparison: Compared to these similar compounds, (3-Methyl-1-phenylbutyl)hydrazine exhibits unique properties due to its specific molecular structure. The presence of the butyl chain and the positioning of the methyl and phenyl groups influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications .
属性
CAS 编号 |
1016724-71-2 |
|---|---|
分子式 |
C11H18N2 |
分子量 |
178.27 g/mol |
IUPAC 名称 |
(3-methyl-1-phenylbutyl)hydrazine |
InChI |
InChI=1S/C11H18N2/c1-9(2)8-11(13-12)10-6-4-3-5-7-10/h3-7,9,11,13H,8,12H2,1-2H3 |
InChI 键 |
PQYXBADXXWSEGF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C1=CC=CC=C1)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


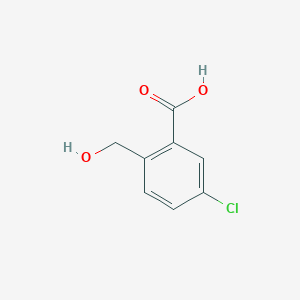

![1-Boc-3-[(3-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B15146683.png)
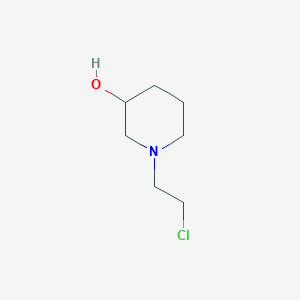
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride](/img/structure/B15146705.png)
![10-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15146715.png)

![5-[(3-Aminopyrrolidin-1-yl)methyl]-1,3-oxazolidin-2-one dihydrochloride](/img/structure/B15146725.png)
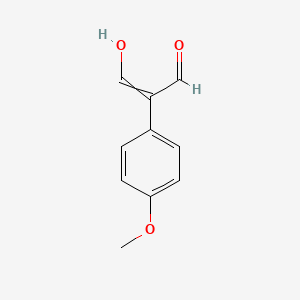
![N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15146733.png)
![(2S,3S,4S,5R,6R)-6-{[(6AR,6BS,8AS,12AR,14BR)-4,4,6A,6B,11,11,14B-Heptamethyl-8A-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}carbonyl)-1,2,3,4A,5,6,7,8,9,10,12,12A,14,14A-tetradecahydropicen-3-YL]oxy}-3,4-dihydroxy-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxane-2-carboxylic acid](/img/structure/B15146739.png)
